Phenethylboronic acid

Catalog No.
S588165
CAS No.
34420-17-2
M.F
C8H11BO2
M. Wt
149.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethylboronic acid

CAS Number

34420-17-2

Product Name

Phenethylboronic acid

IUPAC Name

2-phenylethylboronic acid

Molecular Formula

C8H11BO2

Molecular Weight

149.98 g/mol

InChI

InChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2

InChI Key

VPRUMANMDWQMNF-UHFFFAOYSA-N

SMILES

B(CCC1=CC=CC=C1)(O)O

Synonyms

PEBA, phenylethane boronic acid

Canonical SMILES

B(CCC1=CC=CC=C1)(O)O

Organic Synthesis

One of the primary applications of PEBA lies in organic synthesis, specifically in Suzuki-Miyaura cross-coupling reactions. These reactions involve the creation of carbon-carbon bonds between two organic fragments. PEBA acts as a versatile coupling partner due to the presence of the boron atom, readily forming new bonds with various organic molecules. This versatility makes PEBA a valuable tool for synthesizing complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

Medicinal Chemistry

Beyond organic synthesis, PEBA also holds potential in the field of medicinal chemistry. Studies have explored its potential for various therapeutic applications, including:

  • Enzyme inhibition: PEBA can bind to specific enzymes, potentially inhibiting their activity and impacting various biological processes. Research suggests its potential application in treating diseases like cancer and neurodegenerative disorders [, ].
  • Antimicrobial activity: Some studies have shown that PEBA exhibits antibacterial and antifungal properties. This opens avenues for exploring its potential as a disinfectant or in the development of novel antibiotics and antifungals [, ].

Material Science

PEBA also finds applications in material science, particularly in the development of conjugated polymers. These polymers possess unique electrical and optical properties, making them valuable for various applications, including organic light-emitting diodes (OLEDs) and organic solar cells. PEBA can be incorporated into the structure of these polymers, modifying their properties and influencing their performance [].

Phenethylboronic acid, also known as 2-phenylethyl-1-boronic acid, is a boronic acid with the molecular formula C8_8H11_{11}BO2_2 and a molecular weight of approximately 149.98 g/mol. This compound features a phenethyl group attached to a boronic acid functional group, which allows it to participate in various

PEBA's primary mechanism of action in research involves its ability to reversibly bind to cis-diol containing biomolecules. This binding can be used for various purposes:

  • Inhibition of enzymes: PEBA can bind to the active site of enzymes that rely on cis-diols for function, thereby inhibiting their activity. This allows researchers to study the role of these enzymes in biological processes.
  • Fluorescence labeling: PEBA can be attached to a fluorescent tag. When PEBA binds to a cis-diol containing biomolecule, the fluorescence of the tag can be used to visualize and track the biomolecule within cells.
  • Wear gloves and eye protection when handling PEBA.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.

Phenethylboronic acid is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. In this reaction, it acts as a nucleophile, reacting with aryl halides to form biaryl compounds. The general reaction can be represented as follows:

Ar X+R B OH 2Pd catalystAr R+HX\text{Ar X}+\text{R B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Ar R}+\text{HX}

where Ar represents an aryl group, X is a halogen, and R is the phenethyl group from phenethylboronic acid. This reaction is favored due to its mild conditions and broad functional group tolerance .

Additionally, phenethylboronic acid can undergo Passerini-type reactions, yielding α-hydroxyketones when combined with aldehydes and isocyanides under basic conditions .

Phenethylboronic acid exhibits notable biological activities, including the inhibition of chymotrypsin, a serine protease involved in protein digestion. This property suggests potential applications in drug design targeting proteolytic enzymes . Furthermore, its ability to selectively bind to cis-diol groups makes it useful in detecting sugars and glycosylated biomolecules, which are crucial in various biological processes .

The synthesis of phenethylboronic acid can be achieved through several methods:

  • Borylation of Styrene Derivatives: This involves the direct borylation of styrene using diborane or other boron reagents.
  • Hydrolysis of Phenethylboronates: Phenethylboronates can be hydrolyzed to yield phenethylboronic acid.
  • Cross-Coupling Reactions: It can also be synthesized through palladium-catalyzed cross-coupling reactions involving boron reagents and aryl halides .

These methods highlight its accessibility for synthetic chemists.

Phenethylboronic acid has diverse applications in:

  • Organic Synthesis: As a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of biaryl compounds.
  • Biological Research: Used as a probe for studying carbohydrate interactions due to its ability to bind diols.
  • Drug Development: Its inhibitory properties against enzymes like chymotrypsin make it a candidate for therapeutic applications .

Studies have shown that phenethylboronic acid interacts effectively with various substrates in organic reactions. Its binding affinity for cis-diol groups has been exploited in the development of biosensors for glucose detection and other carbohydrate-related studies . The compound's reactivity in cross-coupling reactions also indicates its potential for late-stage modifications in pharmaceutical compounds.

Phenethylboronic acid shares similarities with other boronic acids but possesses unique characteristics that enhance its utility:

Compound NameMolecular FormulaUnique Features
Benzylboronic AcidC7_7H9_9BO2_2More reactive due to less steric hindrance
Cyclopropylboronic AcidC6_6H9_9BO2_2Smaller ring structure may influence reactivity
4-Fluorophenylboronic AcidC8_8H8_8BFO2_2Halogen substitution increases electrophilicity

Phenethylboronic acid's unique structure allows it to exhibit distinct reactivity patterns compared to these compounds, particularly in terms of selectivity and functional group tolerance during cross-coupling reactions .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

150.0852098 g/mol

Monoisotopic Mass

150.0852098 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34420-17-2

Wikipedia

Phenylethane Boronic Acid

Dates

Modify: 2023-08-15

Explore Compound Types